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molecular formula C11H12O2 B8496582 3-methyl-4-phenylbut-3-enoic acid

3-methyl-4-phenylbut-3-enoic acid

Cat. No. B8496582
M. Wt: 176.21 g/mol
InChI Key: NGJLFMBOFBKYHK-UHFFFAOYSA-N
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Patent
US04053635

Procedure details

194 g of 3-methyl-4-phenyl-3-butenoic acid chloride (1 mole), dissolved into 500 ml benzene, are treated at-10° C with 183 g of monoethanolamine (3 moles). The mixture is stirred at 20° C for 3 hours.
Name
3-methyl-4-phenyl-3-butenoic acid chloride
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
183 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][C:4](Cl)=[O:5].CC1CCC([OH:42])C/C/1=C/C=C1\CCCC2(C)C(C(/C=C/C(C(C)C)C)C)CCC\12.C(CN)O>C1C=CC=CC=1>[CH3:1][C:2](=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][C:4]([OH:42])=[O:5]

Inputs

Step One
Name
3-methyl-4-phenyl-3-butenoic acid chloride
Quantity
194 g
Type
reactant
Smiles
CC(CC(=O)Cl)=CC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC\1CCC(C/C1=C/C=C/2\CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O
Name
Quantity
183 g
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(CC(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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